molecular formula C25H20F2N4O2 B2733492 1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251608-55-5

1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2733492
CAS No.: 1251608-55-5
M. Wt: 446.458
InChI Key: KRTZVISMOAAJRI-UHFFFAOYSA-N
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Description

1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the benzyl and fluorobenzyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the imidazole core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide: Lacks the 2-fluorobenzamido group.

    1-(4-(2-chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide: Contains a chlorine atom instead of a fluorine atom.

    1-(4-(2-fluorobenzamido)benzyl)-N-(4-methylbenzyl)-1H-imidazole-4-carboxamide: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of the 2-fluorobenzamido and 4-fluorobenzyl groups in 1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2/c26-19-9-5-17(6-10-19)13-28-25(33)23-15-31(16-29-23)14-18-7-11-20(12-8-18)30-24(32)21-3-1-2-4-22(21)27/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTZVISMOAAJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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